N-(2-chloro-4-fluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide
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Overview
Description
N-(2-chloro-4-fluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a synthetic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide typically involves multiple steps:
Formation of the benzodiazepine core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring.
Introduction of the thiophene group: The thiophene group is introduced through a substitution reaction.
Acetylation: The final step involves the acetylation of the benzodiazepine derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the thiophene group to a sulfoxide or sulfone.
Reduction: Reduction reactions may target the carbonyl group in the benzodiazepine ring.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a synthetic intermediate in the preparation of other benzodiazepine derivatives.
Biology: Studying its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Potential therapeutic applications in the treatment of anxiety, insomnia, and other neurological disorders.
Industry: Use in the development of new pharmaceuticals or as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide likely involves its interaction with the gamma-aminobutyric acid (GABA) receptor, similar to other benzodiazepines. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine with similar therapeutic uses.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
N-(2-chloro-4-fluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is unique due to the presence of the thiophene group and the specific substitution pattern on the phenyl ring. These structural features may confer distinct pharmacological properties compared to other benzodiazepines.
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-(7,8-dimethyl-2-oxo-4-thiophen-2-yl-3H-1,5-benzodiazepin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O2S/c1-13-8-18-20(9-14(13)2)28(23(30)11-19(26-18)21-4-3-7-31-21)12-22(29)27-17-6-5-15(25)10-16(17)24/h3-10H,11-12H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXXDMVECBXRDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)CC(=N2)C3=CC=CS3)CC(=O)NC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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